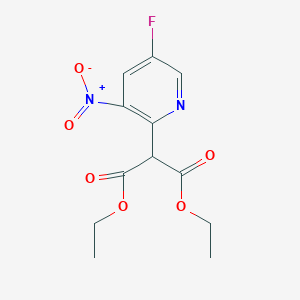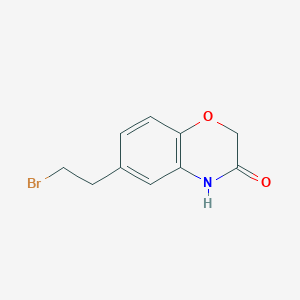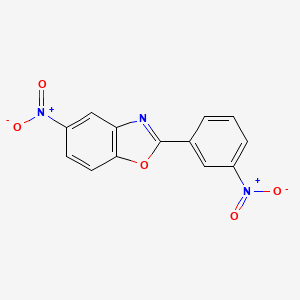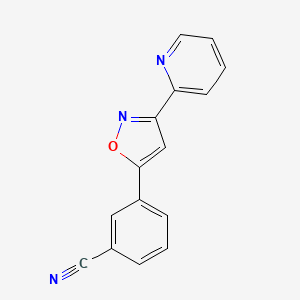
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole
描述
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a cyanophenyl group, a pyridinyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanophenyl group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the oxazole intermediate.
Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or pyridinyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, reaction parameters such as temperature, solvent, and catalyst concentration are carefully controlled.
Scale-up processes: Techniques such as continuous flow chemistry may be employed to produce the compound on a larger scale.
化学反应分析
Types of Reactions
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole or aromatic rings.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential effects and mechanisms of action.
作用机制
The mechanism of action of 5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-[3-Cyanophenyl]-3-[pyridin-3-yl]-1,2-oxazole: Similar structure but with a different position of the pyridinyl group.
5-[4-Cyanophenyl]-3-[pyridin-2-yl]-1,2-oxazole: Similar structure but with a different position of the cyanophenyl group.
5-[3-Cyanophenyl]-3-[pyridin-2-yl]-1,3-oxazole: Similar structure but with a different position of the oxazole ring.
Uniqueness
5-(3-Cyanophenyl)-3-(pyridin-2-yl)-1,2-oxazole is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties
属性
分子式 |
C15H9N3O |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
3-(3-pyridin-2-yl-1,2-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-11-4-3-5-12(8-11)15-9-14(18-19-15)13-6-1-2-7-17-13/h1-9H |
InChI 键 |
ZLMBWQAYAJSNDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine](/img/structure/B8283368.png)
![Ethyl (2-dichloromethylimidazo[1,2-a]pyridin-8-yl)carboxylate](/img/structure/B8283375.png)
![N-[3-Cyanomethyl-1H-indol-5-yl]acetamide](/img/structure/B8283383.png)
![1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene](/img/structure/B8283384.png)

![2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile](/img/structure/B8283395.png)
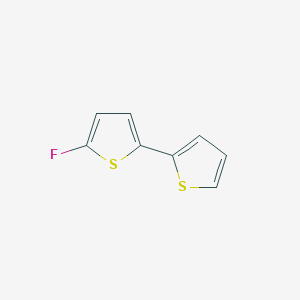
![1-[6-(4-Trifluoromethyl-phenyl)-pyridin-3-yl]-propan-1-ol](/img/structure/B8283405.png)
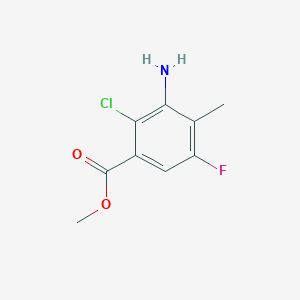
![[[2-Bromoethyl]thio]acetic acid methyl ester](/img/structure/B8283414.png)
![6-Chloro-8-((4-methoxybenzyl)(methyl)amino)imidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8283425.png)
